molecular formula C20H25F2N5O B6458351 4-(2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine CAS No. 2549006-35-9

4-(2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

Cat. No. B6458351
CAS RN: 2549006-35-9
M. Wt: 389.4 g/mol
InChI Key: FVHOVPPAVMLCHE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a morpholine ring, a piperazine ring, a pyrimidine ring, and a difluorophenyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a morpholine ring, a piperazine ring, a pyrimidine ring, and a difluorophenyl group. These groups are likely connected in a specific configuration, but without more information or a visual representation of the molecule, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The presence of a pyrimidine ring suggests potential reactivity at the nitrogen positions. The difluorophenyl group could also be reactive, particularly under conditions that would promote aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of both morpholine and piperazine rings could impart basic properties, while the difluorophenyl group could contribute to the compound’s lipophilicity .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized .

properties

IUPAC Name

4-[2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N5O/c1-15-12-19(26-8-10-28-11-9-26)24-20(23-15)27-6-4-25(5-7-27)14-16-2-3-17(21)13-18(16)22/h2-3,12-13H,4-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHOVPPAVMLCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

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